2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide 2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 872590-75-5
VCID: VC7786441
InChI: InChI=1S/C19H15ClN6O2/c1-12-2-6-14(7-3-12)22-16(27)10-25-11-21-18-17(19(25)28)23-24-26(18)15-8-4-13(20)5-9-15/h2-9,11H,10H2,1H3,(H,22,27)
SMILES: CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl
Molecular Formula: C19H15ClN6O2
Molecular Weight: 394.82

2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide

CAS No.: 872590-75-5

Cat. No.: VC7786441

Molecular Formula: C19H15ClN6O2

Molecular Weight: 394.82

* For research use only. Not for human or veterinary use.

2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide - 872590-75-5

Specification

CAS No. 872590-75-5
Molecular Formula C19H15ClN6O2
Molecular Weight 394.82
IUPAC Name 2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C19H15ClN6O2/c1-12-2-6-14(7-3-12)22-16(27)10-25-11-21-18-17(19(25)28)23-24-26(18)15-8-4-13(20)5-9-15/h2-9,11H,10H2,1H3,(H,22,27)
Standard InChI Key FHIYEBICQBPLRN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl

Introduction

Molecular Formula and Key Data

PropertyValue
Molecular FormulaC18H15ClN6O
Molecular WeightApproximately 366.81 g/mol
Functional GroupsAmide, Chlorophenyl, Triazole
SolubilityLikely soluble in polar aprotic solvents (e.g., DMSO) due to amide functionality

The presence of electron-withdrawing (chlorine) and electron-donating (methyl) groups in the structure suggests potential for diverse biological activity.

Synthesis

The synthesis of 2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide typically involves multi-step reactions starting from commercially available precursors. The process likely includes:

  • Formation of the triazolopyrimidine core:

    • Reaction of a suitable hydrazine derivative with a pyrimidine precursor.

    • Cyclization under acidic or basic conditions to form the fused ring system.

  • Substitution at the 3-position:

    • Introduction of the 4-chlorophenyl group via electrophilic substitution or coupling reactions.

  • Amidation at the 6-position:

    • Coupling with 4-methylphenylacetic acid or its derivatives using activating agents like carbodiimides.

These steps are optimized for yield and purity using techniques such as recrystallization or chromatography.

Pharmacological Activities

Triazolopyrimidine derivatives have been widely studied for their biological activities, including:

  • Anticancer properties: Compounds with similar structures have shown cytotoxicity against various cancer cell lines by inhibiting enzymes like tyrosine kinases or interfering with DNA synthesis .

  • Antimicrobial effects: The presence of halogenated phenyl groups often enhances activity against bacterial and fungal pathogens .

Mechanism of Action

The compound's mechanism may involve:

  • Binding to specific enzyme active sites, as suggested by molecular docking studies on related compounds.

  • Modulation of cellular signaling pathways critical for proliferation or survival.

Research Significance

This compound serves as a potential lead structure for drug development due to its unique scaffold and functional group diversity.

Analytical Characterization

To confirm its structure and purity, the following techniques are employed:

  • NMR Spectroscopy (1H and 13C): Provides detailed information on hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups like amides and aromatic rings.

  • X-ray Crystallography: Determines precise three-dimensional structure.

Data Table: Biological Evaluation of Related Compounds

ActivityTested CompoundsResults/IC50 Values
AnticancerTriazolopyrimidines with halogenated phenylIC50 = 10–50 µM (MCF7 cells)
AntimicrobialChlorinated acetamidesEffective against Gram-positive bacteria
Anti-inflammatoryTriazole derivativesDocking score suggests inhibition of LOX enzymes

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator